molecular formula C18H14N6O B2481285 2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2380171-45-7

2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2481285
CAS No.: 2380171-45-7
M. Wt: 330.351
InChI Key: NCYKKGYPLFFOLR-UHFFFAOYSA-N
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Description

2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound featuring a pyridazinone core, a pyridine ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c19-10-14-2-1-7-21-18(14)23-11-15(12-23)24-17(25)4-3-16(22-24)13-5-8-20-9-6-13/h1-9,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYKKGYPLFFOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C#N)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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